molecular formula C18H22N6O2 B10986958 N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10986958
M. Wt: 354.4 g/mol
InChI Key: WFWZGEPPZZXQGM-UHFFFAOYSA-N
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Description

N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound featuring a piperazine ring substituted with pyridine groups and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Pyridine Groups: The piperazine ring is then substituted with pyridine groups via nucleophilic substitution reactions. This can be achieved by reacting the piperazine with pyridine derivatives in the presence of a suitable base.

    Introduction of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be done by reacting the substituted piperazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) complexes are commonly employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to deprotonate the piperazine ring, facilitating nucleophilic substitution.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to biologically active molecules. It can be used in the design of enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicinal chemistry, N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in certain chemical reactions. Its unique structure might impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide would depend on its specific interactions with biological targets. Generally, it could act by binding to enzymes or receptors, altering their activity. The pyridine rings might interact with aromatic residues in proteins, while the carboxamide group could form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H22N6O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H22N6O2/c25-17(21-13-15-5-1-3-7-19-15)14-22-18(26)24-11-9-23(10-12-24)16-6-2-4-8-20-16/h1-8H,9-14H2,(H,21,25)(H,22,26)

InChI Key

WFWZGEPPZZXQGM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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